molecular formula C11H7F3N6 B2355521 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile CAS No. 1025261-13-5

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

Cat. No. B2355521
CAS RN: 1025261-13-5
M. Wt: 280.214
InChI Key: OPXGDFRMLLJYDK-SREVYHEPSA-N
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Description

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile, also known as TATP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TATP is a heterocyclic compound that contains four nitrogen atoms in its structure, making it an attractive candidate for various applications in the fields of chemistry and biology.

Scientific Research Applications

Microwave-Assisted Synthesis and Potentiometric Determination

  • A study by Özil et al. (2010) described the microwave-assisted synthesis of novel compounds related to 2-(2H-2,3,4,5-Tetraazolyl) derivatives. They investigated the potentiometric titration of these compounds in nonaqueous solvents, which is significant for understanding their chemical behavior and potential applications in different environments (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Synthesis and Kinetics of Cyclization

  • Platonova et al. (2013) researched the synthesis and kinetics of the cyclization of compounds similar to 2-(2H-2,3,4,5-Tetraazolyl) derivatives. Their work contributes to understanding the reactivity and potential applications of these compounds in synthetic chemistry (Platonova, Glukhareva, Zimovets, El′tsov, & Morzherin, 2013).

Quantum Mechanical Studies on Triazole Derivatives

  • Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, closely related to the chemical structure . Their research included analyzing structural, optical, electronic, and biological properties, which is crucial for potential applications in materials science and pharmacology (Al-Otaibi, Almuqrin, & Mary, 2020).

Tricarbonylrhenium Complexes from Triazole Ligands

  • Wolff et al. (2013) synthesized new tricarbonylrhenium complexes using pyridyltriazole ligands. Their study provides insights into how modifications in the triazole ring, similar to the 2-(2H-2,3,4,5-Tetraazolyl) structure, can influence the electronic properties of metal complexes, which is relevant in catalysis and materials science (Wolff et al., 2013).

Synthesis and Characterization of New 1,2,3-Triazolyl Pyrazole Derivatives

  • Bhat et al. (2016) worked on synthesizing and characterizing new 1,2,3-triazolyl pyrazole derivatives. Their research is essential for understanding the antimicrobial and antioxidant properties of these compounds, which can have significant implications in the development of new drugs and materials (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

properties

IUPAC Name

(Z)-2-(2H-tetrazol-5-yl)-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N6/c12-11(13,14)8-1-3-9(4-2-8)16-6-7(5-15)10-17-19-20-18-10/h1-4,6,16H,(H,17,18,19,20)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXGDFRMLLJYDK-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC=C(C#N)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)N/C=C(/C#N)\C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enenitrile

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